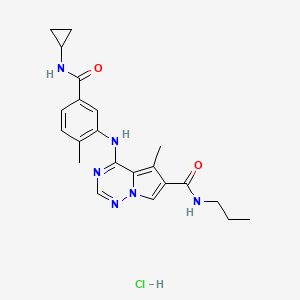

BMS-582949 hydrochloride

Descripción

Propiedades

IUPAC Name |

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16;/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYQUPNVBIOJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912806-16-7 | |

| Record name | 4-((5-((Cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propylpyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912806167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-582949 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6GAP3R9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-582949 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-582949 hydrochloride is a potent, orally active, and highly selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2][3][4] Its primary mechanism of action involves the direct inhibition of p38α kinase activity, which plays a crucial role in the cellular response to inflammatory cytokines and stress. By blocking this pathway, BMS-582949 effectively suppresses the production of pro-inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNFα). This targeted action has positioned BMS-582949 as a candidate for the treatment of inflammatory diseases, particularly rheumatoid arthritis, for which it has undergone Phase II clinical trials.[5][6]

Core Mechanism of Action: Inhibition of p38α MAPK

The primary molecular target of BMS-582949 is the p38α MAP kinase. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli such as lipopolysaccharide (LPS), pro-inflammatory cytokines, and environmental stress. Activation of this pathway leads to the phosphorylation of downstream targets that regulate the synthesis of inflammatory cytokines like TNFα and interleukin-6 (IL-6).

BMS-582949 exhibits a dual-action inhibitory mechanism:

-

Inhibition of Kinase Activity: It directly binds to the p38α kinase and inhibits its enzymatic activity, preventing the phosphorylation of its substrates.[7]

-

Inhibition of Kinase Activation: The binding of BMS-582949 to p38α induces a conformational change in the activation loop. This change makes the loop less accessible to upstream kinases (MKKs), thereby inhibiting the phosphorylation and subsequent activation of p38 itself.[7]

This dual inhibition leads to a robust suppression of the inflammatory response mediated by the p38α pathway.

The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by BMS-582949.

Caption: p38 MAPK signaling pathway inhibited by BMS-582949.

Quantitative Pharmacological Data

The potency and selectivity of BMS-582949 have been characterized through various in vitro and in vivo studies.

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | p38α MAP Kinase (enzymatic assay) | 13 nM | [1][3][4][7][8] |

| IC₅₀ | Cellular TNFα production (hPBMC) | 50 nM | [1][3][4][8] |

| IC₅₀ | CYP3A4 Inhibition | 18 - 40 µM | [2] |

| Selectivity | Over a panel of 57 other kinases | >2000-fold | [2][4] |

| Selectivity | Over Jnk2 | 450-fold | [2] |

| Selectivity | Over Raf | 190-fold | [2] |

| Species | Parameter | Value | Reference |

| Mouse | Oral Bioavailability | 90% | [2][7] |

| Clearance Rate | 4.4 mL/min/kg | [7] | |

| AUC₀₋₈ h (at 10 mg/kg p.o.) | 75.5 µM·h | [7] | |

| Rat | Oral Bioavailability | 60% | [2][7] |

| Model | Species | Administration | Effect | Reference |

| Acute Inflammation | Mouse | 5 mg/kg, p.o. (single dose) | 89% reduction in LPS-induced TNFα | [1][8] |

| Adjuvant Arthritis | Rat | 0.3 - 100 mg/kg, p.o. (q.d./b.i.d.) | Dose-dependent reduction in paw swelling | [1][4][8] |

Detailed Experimental Protocols

The following sections describe the methodologies used in key experiments to characterize BMS-582949.

This assay quantifies the direct inhibitory effect of BMS-582949 on the enzymatic activity of p38α.

-

Objective: To determine the IC₅₀ value of BMS-582949 against recombinant human p38α kinase.

-

Materials:

-

Recombinant active p38α enzyme.

-

Specific peptide substrate (e.g., derived from ATF2).

-

³³P-ATP (radiolabeled ATP).

-

This compound dissolved in DMSO.

-

Assay buffer (containing MgCl₂, DTT, BSA).

-

Phosphocellulose filter plates.

-

Scintillation counter.

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, peptide substrate, and recombinant p38α enzyme.

-

BMS-582949 is serially diluted and added to the reaction mixture to achieve a range of final concentrations. A DMSO vehicle control is included.

-

The kinase reaction is initiated by adding ³³P-ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is stopped by adding phosphoric acid.

-

The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

-

The plate is washed to remove unincorporated ³³P-ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data are normalized to controls, and the IC₅₀ value is calculated using non-linear regression analysis.

-

This assay measures the ability of BMS-582949 to inhibit the production of TNFα in a cellular context.

-

Objective: To determine the cellular IC₅₀ value of BMS-582949 for TNFα production.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (hPBMCs), isolated from healthy donors.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound dissolved in DMSO.

-

RPMI-1640 cell culture medium.

-

TNFα ELISA kit.

-

-

Procedure:

-

hPBMCs are plated in a 96-well plate at a specified density.

-

Cells are pre-incubated with serial dilutions of BMS-582949 for 1-2 hours.

-

TNFα production is stimulated by adding LPS to a final concentration of ~100 ng/mL.

-

The plates are incubated for 4-6 hours at 37°C in a CO₂ incubator.

-

After incubation, the plates are centrifuged, and the cell-free supernatant is collected.

-

The concentration of TNFα in the supernatant is quantified using a standard sandwich ELISA protocol.

-

The IC₅₀ is determined by plotting the percentage of TNFα inhibition against the log concentration of BMS-582949.

-

Caption: Experimental workflow for the cellular TNFα inhibition assay.

This in vivo model assesses the therapeutic efficacy of BMS-582949 in a well-established model of chronic inflammation and arthritis.

-

Objective: To evaluate the dose-dependent effect of BMS-582949 on paw swelling in arthritic rats.

-

Animal Model: Male Sprague-Dawley or Lewis rats.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the base of the tail or a paw.

-

Dosing Regimen:

-

Treatment typically begins around day 11 post-adjuvant injection when signs of arthritis are established.

-

BMS-582949 is formulated for oral gavage (p.o.), often using PEG 400 as a vehicle.[1]

-

The compound is administered once (q.d.) or twice daily (b.i.d.) at various doses (e.g., 1, 5, 10, 100 mg/kg) for a period of 7-10 days.[4][8]

-

-

Efficacy Measurement:

-

The primary endpoint is the change in paw volume (swelling), measured using a plethysmometer.

-

Measurements are taken at baseline (before treatment) and at regular intervals throughout the study.

-

A vehicle-treated group serves as the control.

-

-

Data Analysis: The percentage inhibition of paw swelling is calculated for each dose group relative to the vehicle control group.

Caption: Experimental workflow for the rat adjuvant arthritis efficacy model.

Clinical Development and Considerations

BMS-582949 has been investigated in Phase II clinical trials for inflammatory conditions, including rheumatoid arthritis and atherosclerosis.[5][6] In a study involving patients with stable atherosclerosis (NCT00570752), 12 weeks of treatment with 100 mg BMS-582949 once daily did not result in a significant reduction in arterial inflammation (as measured by FDG-PET imaging) or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo.[9][[“]] This highlights the challenge of translating efficacy from preclinical inflammatory models to complex human diseases. While potent and selective, the clinical utility of p38α inhibition may be context-dependent, and further research is needed to identify patient populations most likely to benefit from this therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS582949|623152-17-0|p38 MAPK|Acesobio [acesobio.com]

- 3. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMS-582949 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

A Technical Guide to BMS-582949 Hydrochloride: A Potent p38 MAPK Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-582949 hydrochloride is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This technical guide provides an in-depth overview of BMS-582949, focusing on its mechanism of action on the p38 MAPK signaling pathway, comprehensive quantitative data, and detailed experimental protocols for its evaluation. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize BMS-582949 as a research tool in preclinical studies of inflammatory diseases.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses, and DNA-damaging agents.[1] This pathway plays a central role in cell proliferation, differentiation, apoptosis, and inflammation.[1] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most ubiquitously expressed and extensively studied isoform in the context of inflammation.[1]

Activation of the p38 MAPK pathway is initiated by upstream kinases, which dually phosphorylate p38 on threonine and tyrosine residues within its activation loop. This phosphorylation event activates p38, enabling it to phosphorylate a wide range of downstream substrates, including other kinases and transcription factors. The activation of these downstream effectors ultimately leads to the production of pro-inflammatory cytokines and other mediators of inflammation.

This compound: Mechanism of Action

BMS-582949 is a dual-action inhibitor of p38 MAPK.[2] It not only inhibits the kinase activity of p38 but also prevents its activation by upstream kinases.[2] The binding of BMS-582949 to p38α induces a conformational change in the activation loop, making it less accessible for phosphorylation by upstream MAP kinase kinases (MKKs).[2] This unique mechanism contributes to its potent and sustained inhibitory effect on the p38 MAPK pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of BMS-582949

| Target | Assay | IC50 | Reference |

| p38α MAPK | Enzyme Assay | 13 nM | [2][3][4][5][6] |

| Cellular TNFα | hPBMC Assay | 50 nM | [3][5][6] |

Table 2: Selectivity of BMS-582949

| Kinase Family | Selectivity vs. p38α | Reference |

| Serine/Threonine Kinases | >2000-fold | [4] |

| Nonreceptor Tyrosine Kinases | >2000-fold | [4] |

| Receptor Tyrosine Kinases | >2000-fold | [4] |

| p38γ and p38δ isoforms | >2000-fold | [4] |

Table 3: In Vivo Pharmacokinetics of BMS-582949

| Species | Dose | Parameter | Value | Reference |

| Mouse | 10 mg/kg (oral) | Clearance Rate | 4.4 mL/min/kg | [2] |

| Mouse | 10 mg/kg (oral) | AUC (0-8h) | 75.5 µM•h | [2] |

| Mouse | Not specified | Oral Bioavailability | 90% | [2] |

| Rat | Not specified | Oral Bioavailability | 60% | [2] |

Table 4: In Vivo Efficacy of BMS-582949 in a Rat Adjuvant Arthritis Model

| Dose (Oral) | Dosing Regimen | Effect | Reference |

| 10 and 100 mg/kg | Once daily | Dose-dependent reduction in paw swelling | [4] |

| 1 and 5 mg/kg | Twice daily | Marked reduction in paw swelling | [3] |

| 0.3 mg/kg | Twice daily | Significant reduction in paw swelling | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of BMS-582949.

p38α Kinase Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of BMS-582949 on recombinant p38α kinase.

Materials:

-

Recombinant human p38α kinase

-

ATF2 (Activating Transcription Factor 2) protein substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

This compound

-

Phosphocellulose paper (for radiometric assay)

-

Microplate reader (for luminescent assay)

Procedure:

-

Prepare serial dilutions of BMS-582949 in DMSO.

-

In a microplate, add the kinase assay buffer, recombinant p38α kinase, and the ATF2 substrate.

-

Add the diluted BMS-582949 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

For Radiometric Assay:

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For ADP-Glo™ Luminescent Assay:

-

Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol.

-

-

Calculate the percent inhibition for each concentration of BMS-582949 and determine the IC50 value by non-linear regression analysis.

Human Peripheral Blood Mononuclear Cell (hPBMC) TNFα Release Assay

This protocol measures the inhibitory effect of BMS-582949 on TNFα production in stimulated hPBMCs.

Materials:

-

Ficoll-Paque or other density gradient medium

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNFα ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate hPBMCs:

-

Dilute whole blood with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge to separate the layers.

-

Collect the buffy coat layer containing PBMCs.

-

Wash the cells with PBS.

-

-

Resuspend the isolated PBMCs in RPMI 1640 supplemented with FBS.

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with serial dilutions of BMS-582949 or DMSO for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

-

Incubate the plate for a specified time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNFα using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα production and determine the IC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for assessing the effect of BMS-582949 on the phosphorylation of p38 MAPK in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, THP-1)

-

Cell culture medium

-

Stimulus (e.g., Anisomycin, LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and grow to desired confluency.

-

Pre-treat cells with BMS-582949 or DMSO for 1-2 hours.

-

Stimulate cells with a p38 activator to induce phosphorylation.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating BMS-582949.

Caption: p38 MAPK signaling pathway and the inhibitory action of BMS-582949.

Caption: A typical experimental workflow for evaluating BMS-582949.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the p38 MAPK signaling pathway. Its dual mechanism of action provides a robust tool for researchers investigating the role of p38 MAPK in inflammatory processes. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to facilitate further research and drug development efforts targeting inflammatory diseases.

References

- 1. Isolation of PBMCs From Whole Blood [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. promega.com [promega.com]

Upstream Activators of p38 MAPK: A Technical Guide to MKK3 and MKK6 Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the upstream activators of the p38 MAP kinase pathway, with a specific focus on the direct regulators, Mitogen-Activated Protein Kinase Kinase 3 (MKK3) and MKK6. This document details the signaling cascades, presents available quantitative data, and offers detailed experimental protocols for studying these critical cellular processes.

Introduction to the p38 MAPK Pathway and the Role of MKK3/MKK6

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved cascade that plays a central role in the cellular response to a wide array of extracellular stimuli, including environmental stresses (e.g., osmotic shock, UV radiation) and inflammatory cytokines (e.g., TNF-α, IL-1).[1][2] This pathway is integral to regulating fundamental cellular processes such as inflammation, apoptosis, cell cycle arrest, and differentiation.[2][3]

The activation of p38 MAPK isoforms (α, β, γ, and δ) is primarily mediated by the dual phosphorylation of a conserved Thr-Gly-Tyr (TGY) motif within their activation loop.[4] This critical phosphorylation event is catalyzed by the upstream MAPK Kinases (MAP2Ks), MKK3 (also known as MEK3) and MKK6 (also known as MEK6).[1][2] MKK3 and MKK6 are themselves activated through phosphorylation on serine and threonine residues in their activation loops by a diverse family of upstream MAPK Kinase Kinases (MAP3Ks).[2] Understanding the specific MAP3Ks that activate MKK3 and MKK6 is crucial for elucidating the precise signaling networks that govern cellular fate in response to various stimuli.

Upstream Kinases: The MAP3K Family

A multitude of MAP3Ks have been identified as upstream activators of MKK3 and MKK6, providing a mechanism for signal diversification and integration. These MAP3Ks are often activated by distinct upstream signals and can exhibit preferential activation of MKK3 or MKK6, thereby fine-tuning the downstream p38 MAPK response.

The primary MAP3Ks known to activate MKK3 and MKK6 include:

-

MEKKs (MAPK/ERK Kinase Kinases): MEKK1, MEKK2, MEKK3, and MEKK4.[5]

-

MLKs (Mixed-Lineage Kinases): MLK2 and MLK3.[3]

-

ASK1 (Apoptosis Signal-regulating Kinase 1): A key mediator of stress-induced apoptosis.[6][7]

-

TAK1 (TGF-β-activated Kinase 1): Involved in cytokine and Toll-like receptor signaling.[8][9]

-

TAO1/2 (Thousand-and-one amino acid kinases 1 and 2). [2]

-

Tpl2 (Tumor progression locus 2).

The activation of MKK3 and MKK6 by these MAP3Ks is a critical control point in the p38 MAPK pathway, and the specific MAP3K-MKK3/6 module engaged is dependent on the cell type and the nature of the stimulus.

Quantitative Analysis of MKK3/MKK6 Activation

While much of the research has focused on identifying the upstream activators, quantitative data on the efficiency and kinetics of MKK3 and MKK6 phosphorylation by various MAP3Ks remains somewhat limited in the literature. However, semi-quantitative and relative activation data can be compiled from various studies.

Table 1: Summary of MKK3/MKK6 Activation by Upstream MAP3Ks

| Upstream MAP3K | Target MKK | Stimulus/Condition | Observed Effect on MKK Phosphorylation/Activity | Cell Type/System | Citation |

| MEKK3 | MKK6 | Co-expression in COS-7 cells | Enhanced MKK6 autophosphorylation and in vitro activation of p38α. | COS-7 cells | [5] |

| MEKK2 | MKK6 | Co-expression in COS-7 cells | Activated MKK6 in COS-7 cells. | COS-7 cells | [5] |

| ASK1 | MKK3 & MKK6 | Ischemia | Enhanced activation of both MKK3 and MKK6, with a more pronounced effect on MKK6. | Neonatal cardiac myocytes | [7][10] |

| TAK1 | MKK6 | In vitro kinase assay | TAK1 phosphorylates MKK6. | In vitro | [8] |

| Various | MKK3 & MKK6 | IL-1, TNF-α | Increased phosphorylation of MKK3/6. | Human Neutrophils | [11] |

| Various | MKK3 | IL-1, TNF-α | Rapidly increased phosphorylation. | Fibroblast-like synoviocytes (FLS) | [12] |

| Various | MKK6 | IL-1, TNF-α | Modestly increased phosphorylation. | Fibroblast-like synoviocytes (FLS) | [12] |

Note: The data presented is often qualitative or semi-quantitative (e.g., "enhanced," "increased"). Direct comparative studies with kinetic parameters are scarce.

Signaling Pathways and Visualization

The activation of MKK3 and MKK6 is a central node in a complex signaling network. The following diagrams, generated using the DOT language for Graphviz, illustrate the key upstream pathways.

Caption: Upstream signaling cascade activating MKK3/MKK6 and p38 MAPK.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activation of MKK3 and MKK6.

In Vitro Kinase Assay for MKK3/MKK6 Activation

This protocol is designed to assess the ability of a specific upstream MAP3K to directly phosphorylate and activate MKK3 or MKK6 in a controlled, cell-free environment.

Materials:

-

Recombinant active MAP3K (e.g., TAK1, ASK1)

-

Recombinant inactive MKK3 or MKK6

-

Recombinant inactive p38 MAPK (as a downstream substrate for activated MKK3/6)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP (10 μCi/μl)

-

SDS-PAGE gels and buffers

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant active MAP3K (e.g., 50-100 ng) and inactive MKK3 or MKK6 (e.g., 1 μg) in 20 μl of Kinase Assay Buffer.

-

Initiate Kinase Reaction: Add 5 μl of ATP mixture (100 μM cold ATP, 10 μCi [γ-³²P]ATP) to start the reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

Assay for MKK3/6 Activity (Optional Downstream Step): To confirm that the MAP3K has activated MKK3/6, add recombinant inactive p38 MAPK (1 μg) to the reaction mixture and incubate for an additional 20 minutes at 30°C.

-

Terminate Reaction: Stop the reaction by adding 10 μl of 4X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MKK3/6 and/or p38 MAPK.

Caption: Workflow for the in vitro kinase assay to measure MKK3/6 activation.

Immunoprecipitation of Endogenous MKK3/MKK6

This protocol describes the enrichment of endogenous MKK3 or MKK6 from cell lysates to study their phosphorylation status or associated proteins.

Materials:

-

Cell culture plates

-

Stimulus (e.g., Anisomycin, TNF-α)

-

Ice-cold PBS

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 μg/ml leupeptin, protease inhibitor cocktail)

-

Anti-MKK3 or Anti-MKK6 antibody

-

Protein A/G agarose (B213101) beads

-

Microcentrifuge

Procedure:

-

Cell Treatment: Treat cells with the desired stimulus for the appropriate time. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them in ice-cold Lysis Buffer.

-

Clarify Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Pre-clearing (Optional): Add Protein A/G agarose beads to the supernatant and incubate for 30 minutes at 4°C to reduce non-specific binding. Centrifuge and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (anti-MKK3 or anti-MKK6) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture Immune Complex: Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C with rotation.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Lysis Buffer.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5 minutes. The samples are now ready for Western blot analysis.

Caption: Step-by-step workflow for the immunoprecipitation of MKK3/MKK6.

Western Blot Analysis of MKK3/MKK6 Phosphorylation

This protocol is used to detect the phosphorylated, active forms of MKK3 and MKK6 in cell lysates or immunoprecipitated samples.

Materials:

-

Protein samples (from cell lysates or immunoprecipitation)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MKK3/6) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against total MKK3 and MKK6 to normalize for protein loading.

Caption: A streamlined workflow for Western blot analysis of MKK3/MKK6.

Conclusion

The activation of MKK3 and MKK6 by a diverse array of upstream MAP3Ks represents a crucial regulatory hub in the p38 MAPK signaling pathway. This guide provides a foundational understanding of these upstream activators, summarizes the available activation data, and details essential experimental protocols for their study. Further research focusing on quantitative and kinetic analyses of these interactions will be vital for a more complete understanding of the intricate signaling networks that govern cellular responses to stress and inflammation, and for the development of targeted therapeutics for a range of human diseases.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. MEK kinase 3 directly activates MKK6 and MKK7, specific activators of the p38 and c-Jun NH2-terminal kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of ASK1, downstream MAPKK and MAPK isoforms during cardiac ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAK1 is a ubiquitin-dependent kinase of MKK and IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | activated human TAK1 phosphorylates MKK3/MKK6 [reactome.org]

- 10. Activation of ASK1, downstream MAPKK and MAPK isoforms during cardiac ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Expression and Activation of Mitogen-Activated Protein Kinase Kinases-3 and -6 in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PhosphoPlus® MKK3/MKK6 (Ser189/207) Antibody Kit | Cell Signaling Technology [cellsignal.com]

- 14. Phospho-MKK3 (Ser189)/MKK6 (Ser207) Antibody | Cell Signaling Technology [cellsignal.com]

Downstream Targets of BMS-582949 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-582949 hydrochloride is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), a key enzyme in the cellular response to inflammatory stimuli. This technical guide provides a comprehensive overview of the downstream targets and molecular effects of BMS-582949, summarizing key quantitative data, detailing experimental methodologies, and illustrating the affected signaling pathways. The information presented is intended to support further research and development of p38 MAPK inhibitors for inflammatory and related diseases.

Introduction

The p38 MAPK signaling cascade is a critical pathway in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis. This compound has been developed as a highly selective inhibitor of p38α MAPK, demonstrating therapeutic potential in preclinical models of inflammation. Understanding its precise mechanism of action and downstream effects is crucial for its clinical development and the identification of novel therapeutic applications.

Mechanism of Action

BMS-582949 is a dual-action p38 kinase inhibitor, meaning it not only inhibits the enzymatic activity of p38α MAPK but also prevents its activation. This is achieved by binding to the kinase and inducing a conformational change in the activation loop, which hinders its phosphorylation by upstream kinases like MKK3 and MKK6. This dual mechanism contributes to its potent and sustained inhibitory effects on the p38 MAPK pathway.

Quantitative Efficacy and Potency

The inhibitory activity of BMS-582949 has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy and potency data.

| Parameter | Value | Assay System |

| IC50 (p38α MAPK) | 13 nM | Enzymatic Assay |

| IC50 (Cellular TNFα production) | 50 nM | Human Peripheral Blood Mononuclear Cells (hPBMCs) |

| Animal Model | Dosage | Effect |

| Murine model of acute inflammation (LPS-induced) | 5 mg/kg, p.o. | 89% reduction in TNFα production at 2 hours; 78% reduction at 6 hours.[1] |

| Rat adjuvant arthritis model | 0.3 - 100 mg/kg, p.o., q.d./b.i.d. | Significant, dose-dependent reduction in paw swelling.[1] |

Downstream Signaling Pathways

BMS-582949 modulates several downstream signaling pathways, primarily through its inhibition of p38α MAPK. The key affected pathways are detailed below.

The p38 MAPK Signaling Pathway

The primary and most well-characterized downstream effect of BMS-582949 is the inhibition of the p38 MAPK signaling cascade. This pathway, when activated by cellular stressors and inflammatory cytokines, leads to the phosphorylation and activation of a range of downstream substrates, including other kinases and transcription factors.

Attenuation of RANKL-Mediated Osteoclastogenesis

BMS-582949 has been shown to attenuate Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-mediated osteoclastogenesis. This process is critical in bone resorption and is implicated in pathological bone loss in diseases like rheumatoid arthritis. The inhibitory effect of BMS-582949 on osteoclast differentiation appears to be mediated through the MAPK and Protein Kinase B (AKT) signaling pathways, while the Nuclear Factor-kappa B (NF-κB) pathway remains unaffected.

BMS-582949 has been demonstrated to inhibit the expression of several osteoclast-specific genes, including:

-

Cathepsin K (Ctsk)

-

Tartrate-resistant acid phosphatase (TRAP or Acp5)

-

Calcitonin receptor (Calcr)

-

Matrix metallopeptidase 9 (MMP9)

-

Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1)

Impairment of Mitochondrial Biogenesis and Function

Preliminary evidence suggests that BMS-582949 may impair mitochondrial biogenesis and function in osteoclasts. The p38 MAPK pathway is known to regulate key factors in mitochondrial biogenesis, such as PGC-1α and NRF-1. By inhibiting p38, BMS-582949 may disrupt these regulatory signals, leading to reduced mitochondrial activity.

Clinical Trials Summary

BMS-582949 has been evaluated in Phase II clinical trials for rheumatoid arthritis and atherosclerosis.

| Indication | Study Design | Dosage | Key Findings |

| Rheumatoid Arthritis | Randomized, double-blind, placebo-controlled | 30, 100, and 300 mg/day for 28 days | Generally well-tolerated. Showed dose-dependent inhibition of ex vivo biomarkers. Efficacy data (ACR20/50/70) from these early trials are not publicly detailed but supported continued development at the time.[[“]][3] |

| Atherosclerosis | Randomized, double-blind, placebo-controlled (NCT00570752) | 100 mg once daily for 12 weeks | Did not significantly reduce arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) compared to placebo.[4][5] |

Experimental Protocols

In Vitro p38 MAPK Inhibition Assay

Objective: To determine the in vitro inhibitory activity of BMS-582949 on p38α MAPK.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human p38α MAPK and a suitable substrate (e.g., ATF2) are prepared in a kinase reaction buffer.

-

Compound Dilution: BMS-582949 is serially diluted in DMSO to achieve a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor. The reaction is incubated at 30°C for a specified time.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or a radiometric assay with [γ-³²P]ATP.

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular TNFα Release Assay

Objective: To measure the inhibitory effect of BMS-582949 on TNFα production in a cellular context.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (hPBMCs) or a monocytic cell line (e.g., THP-1) are cultured.

-

Compound Treatment: Cells are pre-incubated with various concentrations of BMS-582949 for a specified time.

-

Stimulation: TNFα production is stimulated by adding lipopolysaccharide (LPS).

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

TNFα Quantification: The concentration of TNFα in the supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: The percentage of inhibition of TNFα release is calculated for each concentration of BMS-582949, and the IC50 value is determined.

References

- 1. Two additive mechanisms impair the differentiation of 'substrate-selective' p38 inhibitors from classical p38 inhibitors in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Regulation of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of osteoclast-specific gene markers stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Inhibition of TNF-α Production by BMS-582949 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 hydrochloride is a potent and highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein (MAP) kinase.[1][2][3] This enzyme plays a crucial role in the inflammatory cascade, particularly in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Elevated levels of TNF-α are implicated in a variety of inflammatory conditions, including rheumatoid arthritis. This technical guide provides an in-depth analysis of the effect of BMS-582949 on TNF-α production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: p38α MAP Kinase Inhibition

BMS-582949 exerts its anti-inflammatory effects by targeting the p38α MAP kinase. This kinase is a key component of a signaling pathway that is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Once activated, p38α MAP kinase phosphorylates downstream targets, leading to the increased transcription and translation of pro-inflammatory cytokine genes, most notably TNF-α. By inhibiting p38α, BMS-582949 effectively blocks this signaling cascade, resulting in a significant reduction of TNF-α production.[2]

Quantitative Analysis of TNF-α Inhibition

The inhibitory activity of BMS-582949 on TNF-α production has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Inhibition of TNF-α

| Assay Component | Cell Type | Inhibitor | IC50 |

| p38α MAP Kinase | - | BMS-582949 | 13 nM[1][2][3] |

| Cellular TNF-α Production | Human Peripheral Blood Mononuclear Cells (hPBMCs) | BMS-582949 | 50 nM[1][3] |

In Vivo Inhibition of TNF-α

| Animal Model | Treatment | Dosage | Effect on LPS-induced TNF-α |

| Murine Model of Acute Inflammation | BMS-582949 (oral administration) | 5 mg/kg | 89% reduction at 2 hours post-dose[1] |

| Murine Model of Acute Inflammation | BMS-582949 (oral administration) | 5 mg/kg | 78% reduction at 6 hours post-dose[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to assess the effect of BMS-582949 on TNF-α production.

In Vitro Cellular TNF-α Assay

Objective: To determine the concentration of BMS-582949 required to inhibit 50% of TNF-α production (IC50) in human immune cells stimulated with a pro-inflammatory agent.

Methodology:

-

Cell Isolation and Culture: Human peripheral blood mononuclear cells (hPBMCs) are isolated from healthy donors using standard density gradient centrifugation. Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: hPBMCs are pre-incubated with varying concentrations of this compound for a specified period, typically 1-2 hours.

-

Stimulation: Following pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Incubation: The treated and stimulated cells are incubated for a period that allows for robust TNF-α production, typically 4-6 hours.

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition at each concentration of BMS-582949 is calculated relative to a vehicle-treated control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Murine Model of Acute Inflammation

Objective: To evaluate the in vivo efficacy of orally administered BMS-582949 in reducing systemic TNF-α levels in response to an inflammatory challenge.

Methodology:

-

Animal Model: Female BALB/c mice are commonly used for this model.

-

Compound Administration: BMS-582949 is formulated in a suitable vehicle, such as PEG 400, and administered orally (p.o.) via gavage at various doses.[1]

-

Inflammatory Challenge: At a specified time point after compound administration (e.g., 90 minutes), mice are challenged with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response and subsequent TNF-α production.[1]

-

Sample Collection: At various times post-LPS challenge (e.g., 2 and 6 hours), blood samples are collected from the mice.[1]

-

TNF-α Measurement: Plasma is separated from the blood samples, and the concentration of murine TNF-α is determined using a specific ELISA kit.

-

Data Analysis: The percentage reduction in plasma TNF-α levels in the BMS-582949-treated groups is calculated in comparison to the vehicle-treated control group.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of p38α-mediated TNF-α Production

Caption: Mechanism of BMS-582949 action on the p38α MAPK pathway.

Experimental Workflow for In Vitro TNF-α Assay

Caption: Workflow for determining the in vitro potency of BMS-582949.

Conclusion

This compound is a potent inhibitor of p38α MAP kinase, leading to a significant and dose-dependent reduction in TNF-α production both in vitro and in vivo. The data presented in this technical guide, along with the detailed experimental protocols, provide a comprehensive understanding of the pre-clinical anti-inflammatory properties of this compound. These findings underscore the therapeutic potential of selective p38α MAP kinase inhibition for the treatment of TNF-α-driven inflammatory diseases.

References

An In-depth Technical Guide to BMS-582949 Hydrochloride and its Interplay with IL-6 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 hydrochloride is a potent and selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play significant roles in the pathogenesis of inflammatory diseases.[3] While not a direct inhibitor of the Interleukin-6 (IL-6) signaling pathway, the downstream effects of p38α MAPK inhibition by BMS-582949 can modulate the inflammatory milieu in which IL-6 operates. This guide provides a comprehensive overview of BMS-582949, its mechanism of action, and its indirect relationship with IL-6 signaling, supported by quantitative data, experimental methodologies, and pathway diagrams.

Core Mechanism of Action of this compound

BMS-582949 exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK enzyme.[1][2] This kinase is a key component of a signaling cascade that is activated by cellular stress and inflammatory stimuli.[4] Upon activation, p38α MAPK phosphorylates various downstream targets, leading to the transcriptional and translational upregulation of pro-inflammatory cytokines. By inhibiting p38α MAPK, BMS-582949 effectively reduces the production of these inflammatory mediators, thereby mitigating the inflammatory response.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 | Assay System | Reference |

| p38α MAP Kinase | 13 nM | Enzymatic Assay | [1][2][5] |

| Cellular TNFα Production | 50 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1][5] |

| Jnk2 | >2000-fold selectivity over p38α | Kinase Panel | [3] |

| Raf | 190-fold selectivity over p38α | Kinase Panel | [3] |

| CYP3A4 | 18-40 µM (weak inhibition) | In vitro metabolism assay | [3] |

| CYP1A2, 2C9, 2C19, 2D6 | >40 µM | In vitro metabolism assay | [3] |

Table 2: Preclinical Pharmacokinetics

| Species | Route of Administration | Dose | Oral Bioavailability | Clearance | Half-life (t1/2) | Reference |

| Mouse | Oral | 10 mg/kg | 90% | 4.4 mL/min/kg | - | [3] |

| Rat | Oral | - | 60% | - | - | [3] |

Table 3: Preclinical Efficacy in Animal Models

| Model | Species | Dosing Regimen | Key Findings | Reference |

| LPS-induced TNFα production | Mouse | 5 mg/kg, p.o. | 89% reduction in TNFα at 2h; 78% reduction at 6h | [1] |

| Rat Adjuvant Arthritis | Rat | 1, 10, 100 mg/kg, p.o., q.d. | Dose-dependent reduction in paw swelling | [2][5] |

| Rat Adjuvant Arthritis | Rat | 1 and 5 mg/kg, p.o., b.i.d. | Marked reduction in paw swelling | [1] |

Table 4: Human Clinical Trial Data

| Study Population | Dosing Regimen | Key Findings | Reference |

| Healthy Subjects (LPS challenge) | Single doses (1, 10, 100, 300 mg) and 10 mg/day for 5 days | Strong, dose-dependent inhibition of plasma TNF-α and IL-1β | [6] |

| Healthy Subjects | 30-600 mg q.d. for 7 days; 10-600 mg q.d. for 28 days | Safe and well-tolerated; dose-related exposure; mean t1/2 of 11-21 hours | [6] |

| Rheumatoid Arthritis Patients (on methotrexate) | 30, 100, 300 mg/day for 28 days | Well-tolerated; no pharmacokinetic interaction with methotrexate | [6] |

| Atherosclerosis Patients | 100 mg once daily for 12 weeks | Did not significantly reduce arterial inflammation (FDG-PET/CT) or hs-CRP compared to placebo | [7][[“]][9] |

Interplay with IL-6 Signaling

The relationship between BMS-582949 and IL-6 signaling is indirect. IL-6 signals through the JAK/STAT pathway.[10][11][12] When IL-6 binds to its receptor (IL-6R), it leads to the activation of Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[10][12]

BMS-582949, by inhibiting p38α MAPK, can influence the IL-6 signaling environment in several ways:

-

Reduction of Pro-inflammatory Cytokines: p38 MAPK is a key regulator of TNF-α and IL-1β production.[3] These cytokines can, in turn, induce the production of IL-6. By suppressing TNF-α and IL-1β, BMS-582949 can lead to a downstream reduction in IL-6 levels, thereby decreasing the activation of the IL-6/JAK/STAT pathway.

-

Modulation of Cellular Responses: The p38 MAPK and JAK/STAT pathways can exhibit cross-talk. While direct inhibition of JAK/STAT by BMS-582949 is not its primary mechanism, the overall reduction in the inflammatory state of the cell can alter its responsiveness to IL-6 stimulation.

It is important to note that in a clinical study involving patients with atherosclerosis, BMS-582949 did not lead to a significant reduction in circulating high-sensitivity C-reactive protein (hs-CRP), a downstream marker of IL-6 activity.[7][[“]][9] This suggests that in this specific patient population and disease context, the indirect modulation of the IL-6 pathway by p38 MAPK inhibition with BMS-582949 was not substantial.

Signaling Pathway and Experimental Workflow Diagrams

Caption: p38 MAPK Signaling Pathway and Inhibition by BMS-582949.

Caption: Simplified IL-6/JAK/STAT Signaling Pathway.

Caption: General Drug Development Workflow for BMS-582949.

Experimental Protocols

While specific, detailed step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are based on the descriptions provided in the cited literature.

1. p38α MAP Kinase Enzymatic Assay (for IC50 determination)

-

Principle: To measure the ability of BMS-582949 to inhibit the phosphorylation of a substrate by the p38α enzyme.

-

General Protocol:

-

Recombinant human p38α enzyme is incubated with a specific substrate (e.g., myelin basic protein or a synthetic peptide) and ATP in a suitable buffer.

-

Serial dilutions of BMS-582949 or a vehicle control are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

The concentration of BMS-582949 that inhibits 50% of the enzymatic activity (IC50) is calculated from the dose-response curve.

-

2. Cellular TNFα Production Assay

-

Principle: To assess the potency of BMS-582949 in inhibiting the production of TNF-α from inflammatory cells.

-

General Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

The cells are pre-incubated with various concentrations of BMS-582949 or a vehicle control for a specified time.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

-

The IC50 value is determined by plotting the percentage of TNF-α inhibition against the concentration of BMS-582949.

-

3. Rat Adjuvant-Induced Arthritis Model

-

Principle: To evaluate the in vivo anti-inflammatory efficacy of BMS-582949 in a rodent model of rheumatoid arthritis.

-

General Protocol:

-

Arthritis is induced in rats (e.g., Lewis rats) by intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

-

Treatment with BMS-582949 (administered orally, e.g., once or twice daily) or a vehicle control is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the establishment of arthritis).

-

The severity of arthritis is assessed regularly by measuring paw volume (plethysmometry) and/or a clinical arthritis score based on erythema and swelling of the joints.

-

Body weight is also monitored as an indicator of systemic inflammation and drug tolerance.

-

At the end of the study, paws may be collected for histological analysis to assess joint damage, inflammation, and bone resorption.

-

4. FDG-PET/CT Imaging in Atherosclerosis Patients

-

Principle: To non-invasively assess arterial inflammation before and after treatment with BMS-582949.

-

General Protocol:

-

Patients with documented atherosclerosis undergo a baseline [¹⁸F]fluorodeoxyglucose (FDG)-positron emission tomography/computed tomography (PET/CT) scan.

-

FDG uptake in the walls of the carotid arteries and aorta is quantified as a target-to-background ratio (TBR) to measure arterial inflammation.

-

Patients are then randomized to receive daily oral BMS-582949 (e.g., 100 mg) or a placebo for a defined treatment period (e.g., 12 weeks).

-

A follow-up FDG-PET/CT scan is performed at the end of the treatment period.

-

The change in TBR from baseline to follow-up is compared between the BMS-582949 and placebo groups to determine the effect of the drug on arterial inflammation.

-

Conclusion

This compound is a well-characterized, selective inhibitor of p38α MAP kinase with demonstrated anti-inflammatory activity in preclinical models and early clinical studies. Its primary mechanism involves the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β. While it does not directly target the IL-6/JAK/STAT signaling pathway, its ability to modulate the broader inflammatory environment suggests an indirect interplay. However, clinical data in atherosclerosis did not show a significant impact on downstream markers of IL-6 activity. Further research is needed to fully elucidate the cross-talk between p38 MAPK inhibition and IL-6 signaling in different disease contexts. This guide provides a foundational resource for understanding the technical aspects of BMS-582949 and its relationship with key inflammatory pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. | BioWorld [bioworld.com]

- 5. caymanchem.com [caymanchem.com]

- 6. | BioWorld [bioworld.com]

- 7. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. [논문]The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: A multicenter FDG-PET trial [scienceon.kisti.re.kr]

- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

The Role of BMS-582949 Hydrochloride in Mitigating Cytokine Storms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a life-threatening systemic inflammatory response that can lead to multi-organ failure and death. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), making it a key therapeutic target for inflammatory diseases. BMS-582949 hydrochloride is a potent and highly selective, orally active inhibitor of p38α MAPK. This technical guide provides an in-depth overview of the mechanism of action of BMS-582949, its demonstrated effects on cytokine production from available preclinical and clinical studies, and detailed experimental methodologies.

Introduction to Cytokine Storm and the p38 MAPK Pathway

A cytokine storm is a severe immune reaction where the body releases an excessive amount of cytokines into the blood too quickly.[1] This overproduction of immune cells and their activating compounds can lead to a dangerous hyper-inflammatory state. Key cytokines implicated in this process include TNF-α, IL-1β, and IL-6.[1]

The p38 MAPK pathway is a central signaling cascade that responds to cellular stresses and inflammatory stimuli.[2][3] Activation of this pathway leads to the phosphorylation of downstream targets, including transcription factors and other kinases, which in turn regulate the expression of a wide array of pro-inflammatory genes at both the transcriptional and post-transcriptional levels.[2][4] Specifically, the p38α isoform is recognized as a primary driver of pro-inflammatory cytokine production.[2][5] Therefore, selective inhibition of p38α MAPK presents a promising therapeutic strategy for controlling the hyper-inflammation characteristic of a cytokine storm.

This compound: A Selective p38α MAPK Inhibitor

This compound is a novel, orally bioavailable small molecule that demonstrates high selectivity for the p38α MAPK isoform. Its chemical name is 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][2][3][5]triazine-6-carboxamide hydrochloride.

Mechanism of Action

BMS-582949 acts as an ATP-competitive inhibitor of p38α MAPK. By binding to the active site of the p38α enzyme, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of pro-inflammatory cytokines.[5]

Quantitative Data on Cytokine Inhibition

Available data, primarily from preclinical studies, demonstrates the potent inhibitory effect of BMS-582949 on the production of key pro-inflammatory cytokines.

In Vitro Inhibition

| Target | IC50 (nM) | Cell System | Reference |

| p38α MAPK (enzymatic assay) | 13 | Purified enzyme | [5] |

| Cellular TNFα production | 50 | Not specified | [5] |

In Vivo Inhibition in a Murine Model of Acute Inflammation

In a study utilizing a lipopolysaccharide (LPS)-induced model of acute inflammation in BALB/c female mice, oral administration of BMS-582949 demonstrated a significant reduction in TNFα production.[5]

| Dose (mg/kg, p.o.) | Time Pre-LPS Challenge | TNFα Reduction | Reference |

| 5 | 2 hours | 89% | [5] |

| 5 | 6 hours | 78% | [5] |

In Vivo Efficacy in a Rat Adjuvant Arthritis Model

In a pseudo-established rat adjuvant arthritis model, BMS-582949 was effective in reducing paw swelling, an indicator of inflammation.

| Dose (mg/kg, p.o.) | Dosing Regimen | Effect | Reference |

| 10 | q.d. | Efficacy observed | [5] |

| 100 | q.d. | Efficacy observed | [5] |

| 1 | b.i.d. | Markedly improved efficacy | [5] |

| 5 | b.i.d. | Markedly improved efficacy | [5] |

| 0.3 | b.i.d. | Significant reduction in paw swelling | [5] |

Note: While the reduction in paw swelling is a strong indicator of anti-inflammatory activity, direct quantitative data on the reduction of a broad panel of cytokines in this model is not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BMS-582949.

In Vivo LPS-Induced TNFα Production in Mice

-

Animal Model: Female BALB/c mice.

-

Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). Note: The exact dosage of LPS used in the specific study with BMS-582949 is not detailed in the available literature, but a typical dose for this type of study is around 100 ng/mouse.

-

Drug Administration: BMS-582949 was administered via oral gavage (p.o.) at a dose of 5 mg/kg. The vehicle used was PEG 400.

-

Timing: The compound was administered either 2 or 6 hours prior to the LPS challenge.

-

Sample Collection and Analysis: Blood samples were collected at a specified time point after the LPS challenge (typically around 90 minutes to 2 hours for peak TNFα levels). Serum levels of TNFα were then quantified, likely using an enzyme-linked immunosorbent assay (ELISA).

Rat Adjuvant Arthritis Model

-

Animal Model: Male Lewis rats.

-

Induction of Arthritis: Arthritis was induced by a subplantar injection of Mycobacterium butyricum in Freund's incomplete adjuvant into the right hind paw.

-

Drug Administration: BMS-582949 was administered orally (p.o.) once daily (q.d.) or twice daily (b.i.d.) at the doses specified in the table above. The vehicle used was PEG 300.

-

Assessment of Inflammation: Paw swelling was measured using a plethysmometer at various time points throughout the study to assess the level of inflammation.

Signaling Pathways and Visualizations

p38 MAPK Signaling Pathway in Cytokine Production

The following diagram illustrates the central role of the p38 MAPK pathway in the production of pro-inflammatory cytokines and the point of intervention for BMS-582949.

Caption: p38 MAPK signaling cascade leading to cytokine production and its inhibition by BMS-582949.

Experimental Workflow for In Vivo Cytokine Inhibition Assay

The following diagram outlines the typical workflow for assessing the in vivo efficacy of an anti-inflammatory compound like BMS-582949.

Caption: Workflow for in vivo evaluation of BMS-582949 on LPS-induced cytokine production.

Discussion and Future Directions

The available preclinical data strongly supports the role of this compound as a potent inhibitor of p38α MAPK and subsequent TNFα production. This mechanism of action is highly relevant to the pathophysiology of cytokine storms. However, a comprehensive understanding of its potential in this indication requires further investigation.

Data Gaps:

-

Broad Cytokine Profiling: There is a lack of publicly available data on the effect of BMS-582949 on a wider range of cytokines central to cytokine storms, such as IL-1β and IL-6. While the inhibition of p38α is expected to suppress these cytokines, quantitative data is needed to confirm this.

-

Clinical Cytokine Data: Detailed cytokine profiling from the clinical trials of BMS-582949 in inflammatory diseases like rheumatoid arthritis and atherosclerosis would provide invaluable insight into its in-human efficacy in modulating a systemic inflammatory response.

Future Research:

-

Preclinical Models of Cytokine Storm: Evaluating BMS-582949 in more specific and severe preclinical models of cytokine storm, such as those induced by sepsis or certain viral infections, would be a critical next step.

-

Combination Therapies: Investigating the potential synergistic effects of BMS-582949 with other immunomodulatory agents could lead to more effective therapeutic strategies for cytokine storm.

Conclusion

This compound is a promising therapeutic candidate for the management of inflammatory conditions driven by the p38 MAPK pathway. Its demonstrated potent inhibition of TNFα production in preclinical models suggests its potential utility in mitigating the hyper-inflammation characteristic of cytokine storms. Further research to elucidate its effects on a broader range of cytokines and its efficacy in relevant clinical settings is warranted to fully realize its therapeutic potential in this critical area of unmet medical need.

References

- 1. Luteolin suppresses IL-1beta-induced cytokines and MMPs production via p38 MAPK, JNK, NF-kappaB and AP-1 activation in human synovial sarcoma cell line, SW982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 MAPK regulates IL-1beta induced IL-6 expression through mRNA stability in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p38 mitogen-activated protein kinase regulates interleukin-1β-induced IL-8 expression via an effect on the IL-8 promoter in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Regulates IL-1β Induced IL-6 Expression Through mRNA Stability in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BMS-582949 Hydrochloride for Neuroinflammation Research

Introduction

Neuroinflammation is a critical underlying component in the pathology of numerous neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries such as traumatic brain injury (TBI) and stroke.[1][2][3][4] A key signaling pathway implicated in the inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) pathway.[[“]][6][7] this compound is a potent, selective, and orally active inhibitor of p38α MAPK, making it a valuable research tool for investigating the role of this pathway in neuroinflammation.[8][9][10][11] This guide provides a comprehensive technical overview of BMS-582949, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action: Targeting the p38 MAPK Pathway

BMS-582949 is a dual-action p38 kinase inhibitor, meaning it not only inhibits the kinase activity of p38 but also its activation (phosphorylation).[10] The p38 MAPKs are a family of serine/threonine kinases activated by cellular stressors and inflammatory cytokines.[7] This activation triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, which are central to the neuroinflammatory response.[7][12] By binding to p38α, BMS-582949 induces a conformational change that prevents its phosphorylation by upstream kinases (MKKs), effectively halting the signaling cascade.[10] This targeted inhibition reduces the production of inflammatory mediators, thereby mitigating the neuroinflammatory response.

Caption: The p38 MAPK signaling pathway and the inhibitory action of BMS-582949.

Quantitative Data Summary

BMS-582949 has demonstrated potent inhibition of p38α MAPK and downstream inflammatory markers in various assays and preclinical models.

Table 1: In Vitro Potency of BMS-582949

| Assay | System | IC50 Value |

| p38α MAPK Enzyme Assay | Cell-free | 13 nM[8][9][10][11] |

| TNF-α Release | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 50 nM[9][11][13] |

| TNF-α Release | Lipopolysaccharide (LPS)-stimulated whole blood | 50 nM[8] |

Table 2: In Vivo Efficacy of BMS-582949 in Inflammation Models

| Animal Model | Administration | Dosage | Effect |

| LPS-induced acute inflammation (BALB/c mice) | Oral (p.o.) | 5 mg/kg | 89% reduction in LPS-induced TNF-α production[13] |

| Rat Adjuvant-Induced Arthritis | Oral (p.o.), once daily | 10 and 100 mg/kg | Dose-dependent reduction in paw swelling[8][13] |

| Rat Adjuvant-Induced Arthritis | Oral (p.o.), twice daily | 1 and 5 mg/kg | Reduction in paw swelling[13] |

Table 3: Pharmacokinetic Profile of BMS-582949

| Species | Oral Bioavailability | Clearance Rate |

| Mice | 90% | 4.4 mL/min/kg[10] |

| Rats | 60% | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of BMS-582949 in neuroinflammation.

In Vitro Microglia Activation Assay

This protocol assesses the ability of BMS-582949 to suppress the inflammatory response in primary microglia.

Caption: Workflow for assessing BMS-582949 efficacy in an in vitro microglia activation assay.

Methodology:

-

Cell Isolation and Culture: Isolate primary microglia from the brains of neonatal mice or rats. Culture the cells in DMEM supplemented with 10% FBS and appropriate growth factors until they are ready for plating.[14][15]

-

Plating: Seed 50,000 cells per well in a 96-well plate and allow them to adhere overnight.[16]

-

Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of BMS-582949 or a vehicle control (e.g., DMSO). Incubate for 1 hour.[17]

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours to induce an inflammatory response.[16]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[17]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of BMS-582949 relative to the vehicle control and determine the IC50 value.[17]

In Vivo Alzheimer's Disease Mouse Model Study

This protocol outlines a study to evaluate the therapeutic potential of BMS-582949 in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model and Drug Administration: Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1). At an appropriate age, begin daily oral gavage administration of BMS-582949 (e.g., 10 mg/kg) or vehicle for a specified duration (e.g., several months).

-

Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[18][19]

-

Acquisition Phase: For 5 consecutive days, conduct 4 trials per day where each mouse is released from a different quadrant and has 60 seconds to find the hidden platform.[20][21] Record the escape latency (time to find the platform).

-

Probe Trial: On the 6th day, remove the platform and allow the mouse to swim for 60 seconds.[20][22] Track the time spent in the target quadrant where the platform was previously located.

-

-

Immunohistochemical Analysis:

-

Tissue Preparation: Following behavioral testing, perfuse the mice with 4% paraformaldehyde and prepare brain sections.[23]

-

Microglial Activation Staining: Use an anti-Iba1 antibody to stain for microglia.[23][24]

-

Perform antigen retrieval if necessary.[24]

-

Block non-specific binding with a blocking solution (e.g., 3% normal goat serum).[25]

-

Incubate with the primary antibody (e.g., rabbit anti-Iba1, 1:1000 dilution) overnight at 4°C.[24][25]

-

Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500 dilution) for 2 hours at room temperature.[24][25]

-

Develop the stain using a chromogen like DAB, which produces a brown precipitate in Iba1-positive cells.[25]

-

-

Image Analysis: Quantify the Iba1-positive signal to assess the extent of microglial activation in different brain regions.

-

Conclusion

This compound is a well-characterized and potent inhibitor of p38α MAPK, demonstrating significant anti-inflammatory effects in both in vitro and in vivo models. Its high oral bioavailability and selectivity make it an excellent tool for preclinical research into the role of neuroinflammation in a variety of neurological conditions. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting the p38 MAPK pathway in diseases of the central nervous system.

References

- 1. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]

- 2. Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 12. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

- 13. caymanchem.com [caymanchem.com]

- 14. criver.com [criver.com]

- 15. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]